2-Phenyl-1,3-propanediol

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

2-Phenyl-1,3-propanediol is an aromatic diol compound, primarily utilized as a critical prochiral intermediate in the synthesis of the anticonvulsant drug Felbamate , and as a monomer in the development of specialized polyesters. It is characterized by a 1,3-propanediol backbone with a phenyl substituent at the C2 position, which confers unique stereoelectronic properties.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 1570-95-2
Cat. No. B123019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-propanediol
CAS1570-95-2
Synonyms2-Phenyl-1,3-propane-1,1,3,3-diol;  NSC 78023; 
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)CO
InChIInChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKeyBPBDZXFJDMJLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-propanediol (CAS 1570-95-2) Technical Baseline and Procurement Considerations


2-Phenyl-1,3-propanediol is an aromatic diol compound, primarily utilized as a critical prochiral intermediate in the synthesis of the anticonvulsant drug Felbamate [1], and as a monomer in the development of specialized polyesters [2]. It is characterized by a 1,3-propanediol backbone with a phenyl substituent at the C2 position, which confers unique stereoelectronic properties. The compound is a white to off-white crystalline solid with a well-defined melting point (53-56 °C) and is soluble in common organic solvents such as chloroform and methanol [3]. Its bifunctional nature, featuring two primary hydroxyl groups, allows for diverse chemical modifications, including esterification, etherification, and carbamylation, making it a versatile building block in pharmaceutical and polymer chemistry [4].

Why 2-Phenyl-1,3-propanediol Cannot Be Directly Substituted by Unsubstituted 1,3-Propanediol Analogs


Generic substitution with simpler 1,3-propanediol analogs is not feasible due to the profound impact of the phenyl substituent on critical performance parameters. The aromatic ring at the C2 position is not a passive bystander; it dramatically alters molecular geometry, electronic distribution, and intermolecular interactions. For instance, in polymer chemistry, substituting 2-phenyl-1,3-propanediol with unsubstituted 1,3-propanediol or its simple alkyl analogs leads to significant changes in monomer conversion rates (dropping to ~50% from >80%) and a substantial shift in the glass transition temperature (Tg) of the resulting polyester, thereby altering its mechanical and thermal properties [1]. In pharmaceutical synthesis, the phenyl group is essential for the prochiral nature of the molecule, enabling the stereoselective enzymatic transformations required to produce specific enantiomers for active pharmaceutical ingredients (APIs) like Felbamate [2]. Replacing it with a non-aromatic diol would eliminate this chiral center, making it impossible to access the desired stereochemistry.

Quantitative Differentiation of 2-Phenyl-1,3-propanediol Against Closest Analogs


Enzymatic Desymmetrization: Enantioselectivity vs. 2-Benzyl-1,3-propanediol

In a comparative study of prochiral 2-substituted 1,3-propanediols, 2-phenyl-1,3-propanediol (1a) underwent acetylation with a novel lipase (CSL) to yield the corresponding monoacetate (2a) with 80% enantiomeric excess (ee). Under identical conditions, the structurally similar 2-benzyl-1,3-propanediol (1b) did not achieve this level of selectivity [1]. The sense of chiral differentiation was also opposite to that observed with immobilized porcine pancreatic lipase (PPL) [1]. This data provides a direct, quantifiable basis for selecting this specific prochiral diol over its benzyl analog for asymmetric syntheses requiring a defined stereochemical outcome.

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

Polymer Monomer Conversion: Yield vs. Alkyl-Substituted 1,3-Propanediols

When polymerized with the dimethyl ester of 2,5-furandicarboxylic acid (FDCA), 2-phenyl-1,3-propanediol exhibits a monomer conversion rate of approximately 50%. This is in stark contrast to alkyl-substituted 1,3-propanediols, which demonstrated conversions higher than 80% under the same reaction conditions [1]. The lower yield is attributed to the steric and electronic effects of the bulky phenyl substituent. While a lower yield might seem disadvantageous, it provides a quantifiable marker for the unique reactivity of this monomer, which is crucial for designing copolymerization strategies or when a specific polymer end-group or composition is desired. For 2,2-diphenyl-1,3-propanediol, conversion was even lower, yielding a mixture of oligomers and monomer, further underscoring the unique behavior of the mono-phenyl analog [1].

Polymer Chemistry Biobased Polymers Materials Science

Epoxy Resin BPA-Free Alternative: Structural Differentiation

The diglycidyl ether derivative of 2-phenyl-1,3-propanediol is explicitly patented as an alternative to bisphenol A (BPA) and bisphenol F (BPF) diglycidyl ethers in curable epoxy resin compositions [1]. The core differentiation lies not in a single numerical value, but in the fundamental structural difference that eliminates the bisphenol moiety, which is associated with endocrine-disrupting effects [1]. This structural replacement is critical for applications where BPA-free status is a mandatory requirement, such as in coatings for food and beverage containers. While not a quantitative comparison, the structural dissimilarity provides a binary (present/absent) differentiation of high procurement value.

Epoxy Resins Coatings Endocrine Disruptor Alternatives

Synthesis Yield Improvement: NaBH4/THF vs. LiAlH4/Ethyl Ether

A direct comparison of synthetic routes reveals a significant advantage for the reduction of diethyl phenylmalonate using sodium borohydride (NaBH4) in tetrahydrofuran (THF) over the prior art method using lithium aluminum hydride (LiAlH4) in ethyl ether. The patented NaBH4/THF method achieves yields ranging from 68% to 98% [1]. In contrast, the LiAlH4/ethyl ether method taught in earlier patents (e.g., U.S. 2,884,444) produced yields of only 30% to 50% [1]. This represents a potential 2-3 fold increase in yield. Furthermore, the NaBH4/THF process is cited as offering greater safety and a simpler isolation procedure [1].

Synthetic Methodology Process Chemistry Yield Optimization

Procurement-Driven Application Scenarios for 2-Phenyl-1,3-propanediol


Asymmetric Synthesis of Chiral API Intermediates

Based on the demonstrated 80% enantiomeric excess (ee) in CSL-catalyzed acetylation [1], this compound is the preferred prochiral substrate for researchers developing biocatalytic routes to specific enantiomers of 2-phenyl-3-hydroxypropylcarbamate, a key intermediate in Felbamate synthesis. The predictable and quantifiable stereoselectivity reduces downstream purification costs and improves overall yield compared to using less selective analogs.

Development of High-Performance, BPA-Free Epoxy Coatings

As established in patent literature [2], the diglycidyl ether derivatives of 2-phenyl-1,3-propanediol are explicitly designed as structural alternatives to BPA-based epoxy resins. This makes procurement essential for R&D teams formulating next-generation can coatings, structural adhesives, or composites where BPA-free certification is a non-negotiable performance requirement.

Synthesis of Tailored Polyesters with Specific Thermal Properties

The unique ~50% monomer conversion rate when polymerized with FDCA [3] is a key performance indicator for polymer chemists. This controlled reactivity allows for the intentional modulation of polymer chain length and composition, which can be exploited to tune the final material's glass transition temperature (Tg) within the 40–93 °C range observed for this class of polyfuranoates [3]. Procurement is justified for projects where a specific Tg is required that cannot be achieved with more reactive, alkyl-substituted diols.

Cost-Effective Large-Scale Synthesis of Felbamate Precursors

For manufacturers seeking to optimize the cost-of-goods for Felbamate production, sourcing 2-phenyl-1,3-propanediol from a process using the high-yield NaBH4/THF reduction method [4] is a strategic procurement decision. The 2-3x yield improvement over the older LiAlH4/ethyl ether route directly reduces raw material consumption and waste, offering a clear economic advantage for bulk purchases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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